An In-depth Technical Guide to the Chemical Properties of N2,9-Diacetylguanine
An In-depth Technical Guide to the Chemical Properties of N2,9-Diacetylguanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N2,9-Diacetylguanine is a key synthetic intermediate in the production of several antiviral medications, most notably acyclovir and ganciclovir. This technical guide provides a comprehensive overview of its chemical properties, including its physicochemical characteristics, stability, and spectroscopic profile. Detailed experimental protocols for its synthesis and purification are presented, along with an exploration of its role in the mechanism of action of resultant antiviral drugs. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and synthesis of antiviral therapeutics.
Chemical and Physical Properties
N2,9-Diacetylguanine is a di-acetylated derivative of the purine base guanine. The acetylation at the N2 and N9 positions modifies its solubility and reactivity, making it a versatile precursor in organic synthesis.
Table 1: Physicochemical Properties of N2,9-Diacetylguanine
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉N₅O₃ | [1][2] |
| Molecular Weight | 235.20 g/mol | [1][2] |
| CAS Number | 3056-33-5 | [1][2] |
| Appearance | White to off-white or brownish crystalline powder | [3] |
| Melting Point | 285 °C (with decomposition) | [4][5] |
| Density | Approximately 1.67 g/cm³ (predicted) | [3] |
| pKa | 8.37 ± 0.20 (predicted) | [3] |
Table 2: Solubility Profile of N2,9-Diacetylguanine
| Solvent | Solubility | Source(s) |
| Water | Practically insoluble | [3] |
| Methanol | Soluble | [3] |
| Ethanol | Slightly soluble | [3] |
| Chloroform | Very slightly soluble | |
| N,N-Dimethylformamide (DMF) | Very soluble | |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble (with heating) | [3] |
| Glacial Acetic Acid | Sparingly soluble | |
| Aqueous Base | Slightly soluble (with heating) | [3] |
Stability:
N2,9-Diacetylguanine should be stored in a dry, sealed container at room temperature, although storage at -20°C is also recommended for long-term preservation.[3][6] The acetyl groups are susceptible to hydrolysis, particularly under basic or strongly acidic conditions, which would yield mono-acetylated guanine or guanine.
Spectroscopic Data
The structural identity of N2,9-Diacetylguanine can be confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR data are available and can be used to confirm the presence and location of the acetyl groups and the purine ring structure.[7]
-
-
Infrared (IR) Spectroscopy:
-
FT-IR spectra will show characteristic absorption bands for the carbonyl groups of the acetyl moieties, the amide linkage, and the purine ring system.
-
-
Mass Spectrometry (MS):
-
Mass spectral analysis will confirm the molecular weight of the compound.
-
Experimental Protocols
The synthesis of N2,9-Diacetylguanine is a critical step in the manufacturing of acyclovir and related antiviral drugs. Several methods have been developed, primarily involving the acetylation of guanine.
Synthesis of N2,9-Diacetylguanine from Guanine
This protocol is based on the acetylation of guanine using acetic anhydride.
Workflow for the Synthesis of N2,9-Diacetylguanine
Caption: General workflow for the synthesis of N2,9-Diacetylguanine.
Materials:
-
Guanine
-
Acetic anhydride
-
Pyridine or Glacial Acetic Acid (as solvent)
-
4-Dimethylaminopyridine (DMAP) (catalyst, optional)
-
Distilled water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend guanine in an excess of pyridine or glacial acetic acid.[8][9]
-
Addition of Reagents: Add a catalytic amount of DMAP (if used) to the suspension. Slowly add an excess of acetic anhydride to the mixture.[8]
-
Reaction: Heat the reaction mixture to reflux (typically around 120-130°C) and maintain for several hours (e.g., 18-23 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[8]
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to precipitate the product.[9]
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and then a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.[8]
-
Drying: Dry the resulting white to off-white solid under vacuum to obtain crude N2,9-Diacetylguanine.[9]
Purification by Recrystallization
For obtaining a high-purity product, recrystallization can be performed.
Materials:
-
Crude N2,9-Diacetylguanine
-
Suitable recrystallization solvent (e.g., acetic acid, dimethylformamide)
Procedure:
-
Dissolution: Dissolve the crude N2,9-Diacetylguanine in a minimum amount of hot recrystallization solvent.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Role in Antiviral Drug Action
N2,9-Diacetylguanine is a crucial intermediate in the synthesis of acyclic nucleoside analogues like acyclovir and ganciclovir, which are potent antiviral drugs.[5] The diacetylated form allows for subsequent chemical modifications to introduce the acyclic side chain. The antiviral mechanism of action of these drugs is well-established and primarily targets viral DNA synthesis.[10][11][12]
Signaling Pathway of Acyclovir Action
Caption: Mechanism of action of acyclovir, a drug synthesized from N2,9-Diacetylguanine.
The mechanism proceeds as follows:
-
Selective Phosphorylation: Acyclovir is selectively phosphorylated to acyclovir monophosphate by a viral-encoded thymidine kinase (TK). This initial phosphorylation step is crucial for the drug's selectivity, as uninfected host cells do not efficiently phosphorylate acyclovir.[10][11][12]
-
Conversion to Triphosphate: Host cell kinases then convert the monophosphate form to acyclovir diphosphate and subsequently to the active acyclovir triphosphate (ACV-TP).[10]
-
Inhibition of Viral DNA Polymerase: ACV-TP acts as a competitive inhibitor of the viral DNA polymerase.[11][12]
-
Chain Termination: Upon incorporation into the growing viral DNA strand, acyclovir monophosphate lacks a 3'-hydroxyl group, which is necessary for the addition of the next nucleotide. This results in the termination of the DNA chain, thereby halting viral replication.[10][13]
While N2,9-diacetylguanine itself is not the active antiviral agent, its chemical properties are essential for the efficient synthesis of these life-saving drugs. There is also some suggestion that related compounds may inhibit ribonucleotide reductase, an enzyme responsible for producing the building blocks for DNA synthesis, which could represent a synergistic mechanism of action.[6][14][15]
Conclusion
N2,9-Diacetylguanine is a compound of significant interest in medicinal chemistry and drug development due to its pivotal role as a precursor to potent antiviral agents. A thorough understanding of its chemical properties, including its synthesis, purification, and reactivity, is essential for optimizing the production of these important therapeutics. This guide provides a consolidated resource of technical information to aid researchers and professionals in their work with this key intermediate.
References
- 1. scbt.com [scbt.com]
- 2. 2,9-Diacetylguanine | C9H9N5O3 | CID 135433594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sfdchem.com [sfdchem.com]
- 4. N2,9-Diacetylguanine | 3056-33-5 | TCI AMERICA [tcichemicals.com]
- 5. N2,9-Diacetylguanine | 3056-33-5 [chemicalbook.com]
- 6. N2,9-Diacetylguanine | 3056-33-5 | FD02958 | Biosynth [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. CN106243107A - A kind of N2, the preparation method of 9 diacetyl guanines - Google Patents [patents.google.com]
- 9. JPH0770124A - Production of acetylguanine - Google Patents [patents.google.com]
- 10. Aciclovir - Wikipedia [en.wikipedia.org]
- 11. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Acyclovir: discovery, mechanism of action, and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ribonucleotide reductase inhibitors hydroxyurea, didox, and trimidox inhibit human cytomegalovirus replication in vitro and synergize with ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ribonucleotide reductase inhibitors hydroxyurea, didox, and trimidox inhibit human cytomegalovirus replication in vitro and synergize with ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
